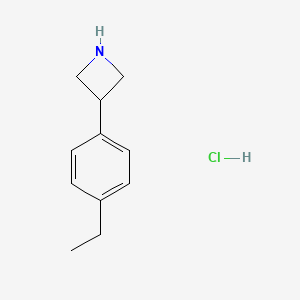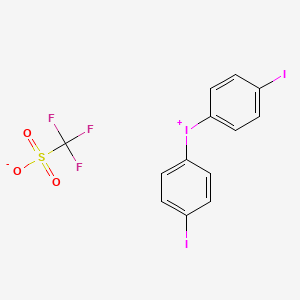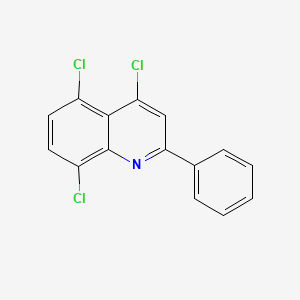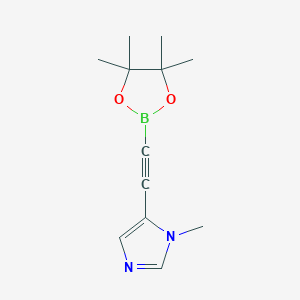
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxypropoxy side chain, and a methyl ester functional group. These functional groups make it a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Hydroxypropoxy Side Chain: This step involves the reaction of an appropriate epoxide with the protected amino acid derivative to introduce the hydroxypropoxy group.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Deprotection: Formation of the free amine.
科学的研究の応用
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the preparation of peptide and protein derivatives.
Medicine: Serves as a building block in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate depends on its specific application. In general, the compound can act as a precursor or intermediate in various biochemical pathways. The Boc protecting group can be selectively removed to reveal the free amine, which can then participate in further chemical reactions. The hydroxypropoxy side chain and methyl ester group also provide reactive sites for additional modifications.
類似化合物との比較
Similar Compounds
Methyl (S)-2-(Boc-amino)-3-(2-hydroxyethoxy)propanoate: Similar structure but with a shorter hydroxyalkoxy side chain.
Methyl (S)-2-(Boc-amino)-3-(4-hydroxybutoxy)propanoate: Similar structure but with a longer hydroxyalkoxy side chain.
Uniqueness
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The hydroxypropoxy side chain offers additional flexibility for chemical modifications compared to shorter or longer hydroxyalkoxy chains.
特性
分子式 |
C12H23NO6 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
methyl 3-(3-hydroxypropoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13-9(10(15)17-4)8-18-7-5-6-14/h9,14H,5-8H2,1-4H3,(H,13,16) |
InChIキー |
ABUSQIGPSWAYIP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(COCCCO)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)







![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)

![1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)


![O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)
